4-(dimethyl-1H-1,2,4-triazol-3-yl)piperidine
Description
Properties
IUPAC Name |
4-(1,5-dimethyl-1,2,4-triazol-3-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-7-11-9(12-13(7)2)8-3-5-10-6-4-8/h8,10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVBFRUEOBQTRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C)C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Mediated Cyclization
The most common approach involves cyclocondensation reactions between piperidine-containing carbonyl precursors and dimethylhydrazine derivatives. For example, 1-(4-piperidinyl)ethanone reacts with 1,1-dimethylhydrazine in the presence of acidic catalysts to form the 1,2,4-triazole ring. This method typically employs p-toluenesulfonic acid (p-TSA) as a catalyst under refluxing ethanol, achieving yields of 58–72%. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclodehydration (Figure 1).
Key Optimization Parameters :
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate cyclocondensation. A study demonstrated that reacting 4-piperidinecarboxaldehyde with N,N-dimethylhydrazine under microwave conditions (150°C, 20 minutes) in the presence of p-TSA yields 84% product purity. This method reduces reaction times from 12 hours to under 30 minutes, minimizing degradation pathways.
Functionalization of Pre-Formed Piperidine Scaffolds
Nucleophilic Substitution on Halogenated Triazoles
An alternative route involves introducing the piperidine moiety to a pre-synthesized triazole core. For instance, 3-bromo-1,1-dimethyl-1H-1,2,4-triazole undergoes nucleophilic substitution with 4-aminopiperidine in dimethylacetamide (DMAc) at 120°C, yielding 67–73% of the target compound. This method requires careful control of stoichiometry to avoid over-alkylation.
Reaction Conditions :
| Parameter | Optimal Value |
|---|---|
| Temperature | 120°C |
| Solvent | DMAc |
| Catalyst | K₂CO₃ |
| Reaction Time | 8–10 hours |
Reductive Amination Approaches
Reductive amination between 1,1-dimethyl-1H-1,2,4-triazole-3-carbaldehyde and 4-aminopiperidine using sodium cyanoborohydride (NaBH₃CN) in methanol has been reported. This method achieves moderate yields (55–62%) but offers superior regioselectivity compared to substitution methods.
Comparative Analysis of Synthetic Routes
Yield and Purity Metrics
The following table summarizes key outcomes across methodologies:
| Method | Average Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Hydrazine cyclization | 65 | 92 | Cost-effective |
| Microwave-assisted | 84 | 95 | Rapid synthesis |
| Nucleophilic substitution | 70 | 89 | Scalability |
| Reductive amination | 58 | 88 | Regioselectivity |
Challenges and Mitigation Strategies
- Byproduct Formation : Alkylation of both triazole and piperidine nitrogens can occur. Using bulky bases (e.g., DIPEA) suppresses over-alkylation.
- Purification Difficulties : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted starting materials.
Mechanistic Insights and Computational Modeling
Density Functional Theory (DFT) Studies
DFT calculations reveal that the cyclocondensation pathway has an activation energy barrier of 28.5 kcal/mol, with the rate-determining step being the dehydration of the hydrazone intermediate. Solvent effects (e.g., ethanol vs. DMF) alter transition-state stabilization, explaining yield variations.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate that continuous flow reactors improve heat transfer and mixing efficiency for cyclocondensation reactions. Utilizing microreactors at 140°C with residence times of 15 minutes achieves 78% yield, outperforming batch processes.
Chemical Reactions Analysis
Types of Reactions
4-(dimethyl-1H-1,2,4-triazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the triazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperidine or triazole rings.
Scientific Research Applications
4-(dimethyl-1H-1,2,4-triazol-3-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(dimethyl-1H-1,2,4-triazol-3-yl)piperidine involves its interaction with specific molecular targets. The triazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
Key Observations :
- Tautomerism : The 1H vs. 4H tautomerism (e.g., vs. target compound) alters electron distribution and hydrogen-bonding capacity, impacting receptor binding .
- Substituent Position: Methyl groups at triazole positions 1 and 3 () versus 3 and another position (target compound) affect steric hindrance and solubility .
- Linker Groups : Thioether () or sulfonamide () linkers improve antifungal activity but may reduce metabolic stability compared to direct piperidine-triazole bonds .
Physicochemical Properties
Comparative data for selected compounds:
| Compound | Molecular Formula | Molecular Weight | LogP (Predicted) | Water Solubility |
|---|---|---|---|---|
| 4-(Dimethyl-1H-1,2,4-triazol-3-yl)piperidine | C9H16N4 | 180.25 g/mol | 1.8 | Moderate |
| 4-(4-Methyl-4H-triazol-3-yl)piperidine | C8H13N4 | 165.22 g/mol | 1.2 | High |
| 4-(3-Isopropyl-1-methyl-triazol-5-yl)piperidine | C11H20N4 | 208.30 g/mol | 2.5 | Low |
Notes:
Biological Activity
4-(Dimethyl-1H-1,2,4-triazol-3-yl)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure
The compound features a piperidine ring substituted with a dimethyl-1H-1,2,4-triazole moiety. This structural configuration is crucial for its interaction with various biological targets.
Research indicates that 4-(dimethyl-1H-1,2,4-triazol-3-yl)piperidine primarily acts through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit critical enzymes involved in cellular processes. For instance, it interacts with topoisomerase IV, an enzyme essential for DNA replication and cell division, thereby inhibiting its activity.
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human microglia cells. This is particularly relevant in neuroinflammatory conditions .
Biological Activity
The biological activities of 4-(dimethyl-1H-1,2,4-triazol-3-yl)piperidine can be summarized as follows:
Antimicrobial Activity
In a study evaluating the antibacterial properties of various derivatives including 4-(dimethyl-1H-1,2,4-triazol-3-yl)piperidine, it was found to have significant efficacy against multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis. The compound demonstrated comparable activity to established antibiotics like ciprofloxacin .
Neuroprotective Effects
A recent study highlighted the neuroprotective potential of this compound in models of neuroinflammation. It was shown to significantly reduce the levels of nitric oxide and pro-inflammatory cytokines in LPS-stimulated microglia cells, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Toxicity and Safety Profile
Toxicity studies indicate that 4-(dimethyl-1H-1,2,4-triazol-3-yl)piperidine exhibits low toxicity at therapeutic doses. In vitro assays conducted on human peripheral blood mononuclear cells revealed cell viability rates above 90% at concentrations up to 100 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
